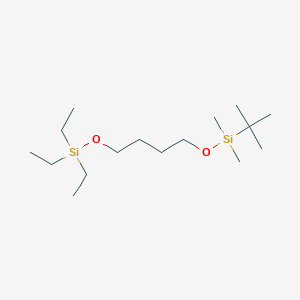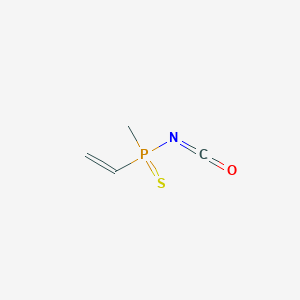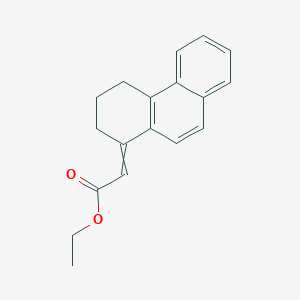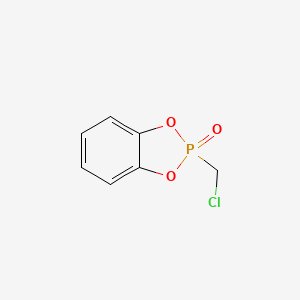
3,4-Bis(benzylsulfanyl)-2-(dimethoxymethyl)thiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(benzylsulfanyl)-2-(dimethoxymethyl)thiolane is an organic compound characterized by the presence of two benzylsulfanyl groups and a dimethoxymethyl group attached to a thiolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(benzylsulfanyl)-2-(dimethoxymethyl)thiolane typically involves the reaction of thiolane derivatives with benzylsulfanyl and dimethoxymethyl reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Bis(benzylsulfanyl)-2-(dimethoxymethyl)thiolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiolane derivatives with different functional groups.
Substitution: The benzylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
3,4-Bis(benzylsulfanyl)-2-(dimethoxymethyl)thiolane has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 3,4-Bis(benzylsulfanyl)-2-(dimethoxymethyl)thiolane exerts its effects involves interactions with specific molecular targets and pathways. The benzylsulfanyl groups may interact with enzymes or receptors, leading to changes in biological activity. The dimethoxymethyl group can also influence the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Bis(benzylsulfanyl)thiolane: Lacks the dimethoxymethyl group, which may affect its reactivity and applications.
2-(Dimethoxymethyl)thiolane:
Uniqueness
3,4-Bis(benzylsulfanyl)-2-(dimethoxymethyl)thiolane is unique due to the presence of both benzylsulfanyl and dimethoxymethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes the compound versatile for various applications in research and industry.
Propiedades
Número CAS |
110349-50-3 |
|---|---|
Fórmula molecular |
C21H26O2S3 |
Peso molecular |
406.6 g/mol |
Nombre IUPAC |
3,4-bis(benzylsulfanyl)-2-(dimethoxymethyl)thiolane |
InChI |
InChI=1S/C21H26O2S3/c1-22-21(23-2)20-19(25-14-17-11-7-4-8-12-17)18(15-26-20)24-13-16-9-5-3-6-10-16/h3-12,18-21H,13-15H2,1-2H3 |
Clave InChI |
XFNTZCZHWQRWIT-UHFFFAOYSA-N |
SMILES canónico |
COC(C1C(C(CS1)SCC2=CC=CC=C2)SCC3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Benzyloxy)imino]propanal](/img/structure/B14309309.png)





![4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one](/img/structure/B14309351.png)
![3,3'-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid)](/img/structure/B14309354.png)
![4-[(Dimethylamino)methyl]-2,6-diphenylphenol](/img/structure/B14309356.png)

![2,5-Bis[4-(dimethylamino)-2-methylbutan-2-yl]benzene-1,4-diol](/img/structure/B14309363.png)
![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-24-sulfinic acid](/img/structure/B14309365.png)


